1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c25-17(19-8-14-4-2-6-26-14)13-3-1-5-23(9-13)15-7-16(21-11-20-15)24-12-18-10-22-24/h2,4,6-7,10-13H,1,3,5,8-9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNFPZHTVOOUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide exhibits a complex structure that suggests potential biological activities. Its unique arrangement of functional groups may contribute to various pharmacological properties, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its efficacy against various pathogens and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 344.45 g/mol. The presence of triazole and pyrimidine rings enhances its interaction with biological targets, which is critical for its activity.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyrimidine moieties often demonstrate significant biological activities. The biological activities of This compound can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have explored the antimicrobial potential of similar compounds. For instance, derivatives of triazole and pyrimidine have shown effectiveness against a range of bacteria and fungi. The compound's structural components suggest it may inhibit bacterial growth by interfering with essential metabolic pathways.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Low Activity |
2. Anticancer Potential
The compound's ability to interact with cellular pathways may extend to anticancer properties. Triazole-containing compounds have been noted for their role in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis.
A study evaluating related triazole derivatives found that modifications at the pyrimidine position significantly affected their cytotoxicity against cancer cell lines. This suggests that the specific arrangement of substituents in This compound could lead to enhanced anticancer activity.
3. Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Research indicates that variations in the thiophene and piperidine moieties can significantly influence activity profiles:
| Modification | Effect on Activity |
|---|---|
| Substituent on Thiophene | Alters binding affinity |
| Variation in Piperidine Chain Length | Changes pharmacokinetics |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Screening : A study conducted on a series of triazole derivatives demonstrated that modifications led to varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below clinically relevant thresholds.
- Cytotoxicity Assays : Another study focused on pyrimidine derivatives indicated that certain structural modifications resulted in increased cytotoxicity against breast cancer cell lines, suggesting potential for development into therapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various strains of bacteria and fungi. A study demonstrated that triazole-based compounds could inhibit the growth of Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis agents .
Anticancer Properties
Several studies have focused on the anticancer potential of triazole and pyrimidine derivatives. The incorporation of these moieties into hybrid structures has resulted in compounds that demonstrate cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. For example, a recent investigation into novel thieno[2,3-d]pyrimidines showed promising results in inhibiting tumor cell proliferation .
Enzyme Inhibition
Compounds containing the triazole ring have been studied for their ability to inhibit specific enzymes involved in disease pathways. This compound's structure suggests it may interact with enzyme targets relevant to cancer and infectious diseases, although specific studies on this compound are still emerging.
Fungicides
The triazole group is widely recognized for its fungicidal properties. Research has indicated that similar compounds can effectively control fungal pathogens in crops. The potential application of this compound as a fungicide could provide an alternative to traditional agricultural chemicals, promoting sustainable practices .
Synthesis and Characterization
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthesis can be achieved through methods such as:
- Formation of the Triazole Ring : Utilizing click chemistry techniques to construct the triazole moiety.
- Pyrimidine Synthesis : Employing condensation reactions to form the pyrimidine structure.
- Piperidine Modification : Modifying piperidine derivatives to introduce the thiophenylmethyl group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
In a study assessing various triazole-pyrimidine derivatives against Mycobacterium tuberculosis, compounds similar to this one were tested using the resazurin microplate assay method. Results indicated substantial antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy .
Case Study 2: Anticancer Activity
A series of synthesized thienopyrimidines were evaluated for their cytotoxicity against human cancer cell lines using MTT assays. The findings revealed that certain modifications led to increased potency against breast cancer cells while exhibiting minimal toxicity towards normal cells .
Chemical Reactions Analysis
Piperidine Ring Formation
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Method : Piperidine rings are typically synthesized via reductive amination or ring-closing metathesis . For substituted piperidines, nucleophilic alkylation or amide bond formation may introduce substituents.
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Reagents/Conditions : Ammonia, ketones/aldehydes (for reductive amination), or alkylating agents (e.g., thiophen-2-ylmethyl bromide) with bases like NaH or K2CO3.
Triazole Ring Formation
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Method : The 1H-1,2,4-triazole moiety is commonly synthesized via Huisgen 1,3-dipolar cycloaddition (CuAAC) , which couples alkynes and azides.
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Reagents/Conditions : Copper catalysts (e.g., CuSO4·5H2O), azide precursors (e.g., sodium azide), and alkynes. Reaction conditions may include DMF/H2O mixtures and ascorbic acid as a reducing agent .
Coupling of Moieties
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Method : The triazole-pyrimidine fragment is likely coupled to the piperidine via nucleophilic substitution or amide bond formation.
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Reagents/Conditions : Activating agents (e.g., HATU, EDCl) for amide formation or halogenation agents (e.g., Br2) for creating reactive sites.
Key Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Step |
|---|---|---|---|
| Piperidine Formation | Thiophen-2-ylmethyl bromide, NaH | DMF, RT | N-alkylation of piperidine |
| Pyrimidine Synthesis | Diaminopyrimidine, benzaldehyde | HCl, reflux | Cyclization to form pyrimidine ring |
| Triazole Formation | Sodium azide, alkyne, CuSO4·5H2O | DMF/H2O, ascorbic acid, RT | CuAAC for triazole ring |
| Coupling | HATU, DIPEA | DMF, RT | Amide bond formation |
Amide Group Reactions
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Hydrolysis : The carboxamide group (-C(=O)N-) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.
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Acylation : Reactivity with nucleophiles (e.g., amines, alcohols) may occur via nucleophilic attack on the carbonyl carbon.
Triazole Reactivity
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Click Chemistry : The triazole ring can participate in cycloadditions with other azides or alkynes, enabling further functionalization.
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Metal Coordination : Triazoles may act as ligands for transition metals (e.g., Cu, Zn), influencing reactivity in catalytic systems.
Piperidine Ring Reactions
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Nucleophilic Substitution : The piperidine’s nitrogen can undergo alkylation or acylation.
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Reduction : The ring may undergo hydrogenation, though steric hindrance from substituents may reduce reactivity.
Analytical Characterization
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NMR Spectroscopy : Identifies proton environments (e.g., aromatic protons in pyrimidine/triazole, methylene groups in piperidine).
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Mass Spectrometry (MS) : Confirms molecular weight and identifies fragmentation patterns.
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HPLC : Monitors purity and reaction progress via chromatographic separation.
Comparison with Analogous Compounds
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide, particularly regarding low yields in coupling reactions?
- Methodological Answer : Low yields in coupling reactions (e.g., amide bond formation) often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst optimization : Use coupling agents like HATU or EDCI/HOBt to improve efficiency.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during activation steps.
- Example : Compound 59 in achieved 6% yield via method A, suggesting iterative optimization of stoichiometry and reaction time is critical .
Q. How can researchers ensure purity and structural fidelity during characterization of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with a C18 column (e.g., 98–99% purity as in ) to assess purity. Adjust mobile phase (acetonitrile/water with 0.1% TFA) for optimal resolution .
- NMR : Compare and NMR shifts with predicted values (e.g., piperidine and thiophene protons at δ 2.5–3.5 ppm and δ 6.5–7.5 ppm, respectively) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ± 0.5 Da) via HRMS or LC-MS .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 1,2,4-triazole-pyrimidine core in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model charge distribution and identify reactive sites. highlights ICReDD’s approach to reaction path searches using quantum calculations .
- Molecular docking : Predict binding affinities for target proteins (e.g., kinases) to guide functionalization .
- Example : Pyrimidine derivatives in were optimized via computational screening of substituent effects on electronic properties .
Q. What experimental designs are effective for resolving contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response curves : Validate activity across multiple concentrations (e.g., IC values in enzymatic vs. cell-based assays) .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and assess off-target effects via counter-screening.
- Statistical analysis : Apply ANOVA or t-tests to evaluate significance of observed discrepancies (see for DOE principles) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?
- Methodological Answer :
- Analog synthesis : Modify the piperidine-thiophene carboxamide moiety (e.g., introduce fluorine atoms or methyl groups) to enhance lipophilicity and reduce CYP450 metabolism .
- In vitro assays : Use liver microsomes or hepatocytes to measure metabolic half-life.
- Data integration : Combine SAR with computational ADMET predictions (e.g., LogP, plasma protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
